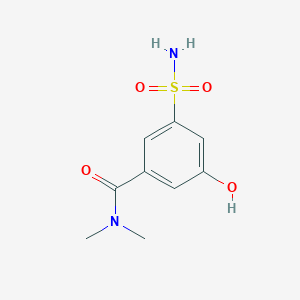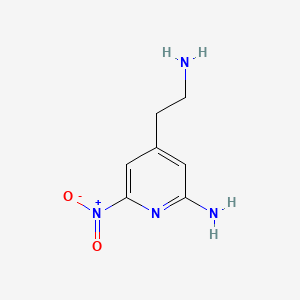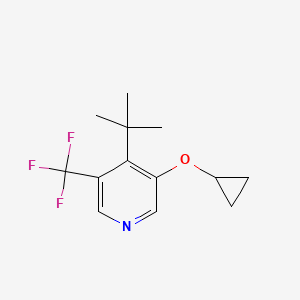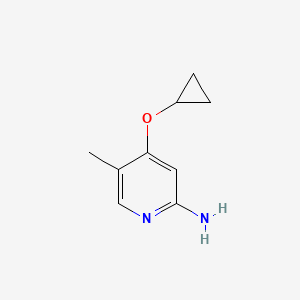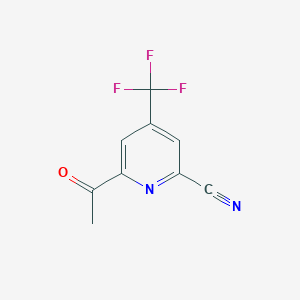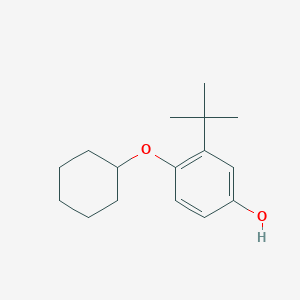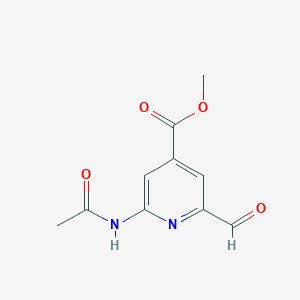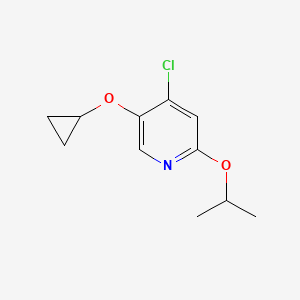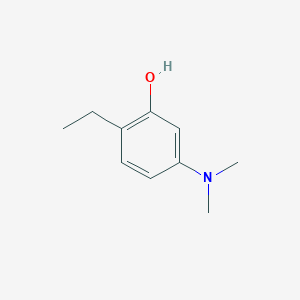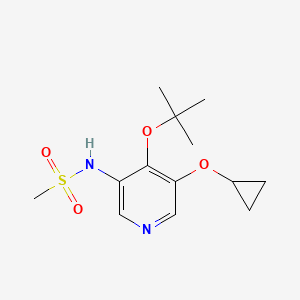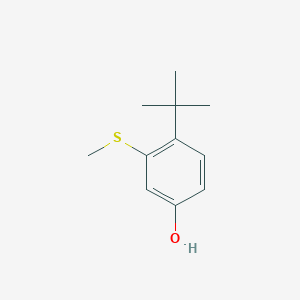
4-Tert-butyl-3-(methylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3-(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS and a molar mass of 196.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a methylsulfanyl group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Tert-butyl-3-(methylsulfanyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction typically yields 4-tert-butylphenol as the major product, which can then be further modified to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound often involves transalkylation reactions. These reactions are carried out under controlled conditions to ensure high selectivity and yield . The use of specific catalysts and reaction conditions can optimize the production process, making it suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Tert-butyl-3-(methylsulfanyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-3-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the methylsulfanyl group can influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the methylsulfanyl group.
2-tert-Butylphenol: Another isomer with the tert-butyl group in a different position.
2,4-di-tert-Butylphenol: Contains two tert-butyl groups, offering different reactivity and applications.
Uniqueness
4-Tert-butyl-3-(methylsulfanyl)phenol is unique due to the presence of both the tert-butyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C11H16OS |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
4-tert-butyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7,12H,1-4H3 |
Clé InChI |
PZIUOZRRWOPAOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)
